LL-P880beta

Übersicht

Beschreibung

7-Hydroxy Pestalotin is a secondary metabolite derived from the endophytic fungus Pestalotiopsis. This compound is part of a diverse group of bioactive natural products produced by the Pestalotiopsis genus, which has gained significant attention for its potential in drug discovery and biotechnological applications .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy Pestalotin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying asymmetric synthesis and reaction mechanisms.

Biology: Investigated for its role in fungal metabolism and interactions with host plants.

Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.

Industry: Potential applications in biotechnology for the production of bioactive compounds

Wirkmechanismus

Target of Action

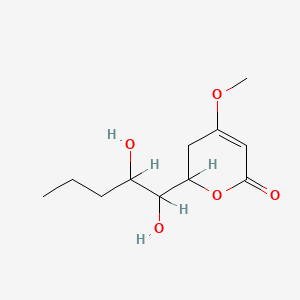

LL-P880beta, also known as 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, is a complex compound with a unique structure .

Mode of Action

It has been suggested that the compound’s potency in certain biological assays may depend on the stereochemistry at specific positions on the side chain . This suggests that this compound may interact with its targets in a stereochemistry-dependent manner, leading to changes in the target’s function .

Biochemical Pathways

It has been tested in a gibberellin-synergistic assay with rice seedlings, suggesting a potential role in the gibberellin pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .

Result of Action

Its evaluation in the gibberellin-synergistic assay with rice seedlings suggests that it may have a role in modulating plant growth and development .

Biochemische Analyse

Biochemical Properties

It has been found that the stereochemistry of LL-P880beta plays a significant role in its biochemical activity . The compound interacts with various biomolecules, and the nature of these interactions is largely dependent on the stereochemistry at specific positions on the side chain of the compound .

Molecular Mechanism

It is known that the compound’s structure-activity relationship has been studied, indicating that it interacts with biomolecules in a manner dependent on its stereochemistry . Specific details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Pestalotin can be achieved through a series of asymmetric total synthesis steps. One notable method involves the use of ®-glycidol as a starting material. The process includes catalytic asymmetric Mukaiyama aldol reactions, hetero Diels-Alder reactions, and Mitsunobu inversions to produce all four chiral pestalotin diastereomers .

Industrial Production Methods: The extraction and purification processes are then employed to isolate 7-Hydroxy Pestalotin from the fungal culture .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Hydroxy-Pestalotin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche Hydroxylgruppen einführen oder Hydroxylgruppen in Carbonylgruppen umwandeln.

Reduktion: Diese Reaktion kann Carbonylgruppen in Hydroxylgruppen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Alkylhalogenide.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

7-Hydroxy-Pestalotin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung asymmetrischer Synthese und Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Rolle im Pilzstoffwechsel und bei Wechselwirkungen mit Wirtspflanzen.

Medizin: Auf sein Potenzial als Antikrebsmittel, Antimykotikum und Antibiotikum untersucht.

Industrie: Potenzielle Anwendungen in der Biotechnologie für die Produktion von bioaktiven Verbindungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-Pestalotin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, als Gibberellin-Synergist zu wirken und die Wirkungen von Gibberellinen in der Pflanzenwachstumsregulation zu verstärken. Die Bioaktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, verschiedene biochemische Signalwege zu modulieren, obwohl die genauen molekularen Zielstrukturen noch untersucht werden .

Ähnliche Verbindungen:

Pestalotioprolid D, E und F: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit 7-Hydroxy-Pestalotin auf und zeigen eine signifikante Zytotoxizität gegenüber verschiedenen Zelllinien.

Taxol: Ein weiterer sekundärer Metabolit aus Pestalotiopsis, der für seine Antikrebswirkung bekannt ist.

Einzigartigkeit: 7-Hydroxy-Pestalotin ist aufgrund seiner spezifischen Bioaktivität als Gibberellin-Synergist und seiner strukturellen Komplexität einzigartig.

Vergleich Mit ähnlichen Verbindungen

Pestalotioprolide D, E, and F: These compounds share structural similarities with 7-Hydroxy Pestalotin and exhibit significant cytotoxicity against various cell lines.

Taxol: Another secondary metabolite from Pestalotiopsis, known for its anticancer properties.

Uniqueness: 7-Hydroxy Pestalotin is unique due to its specific bioactivity as a gibberellin synergist and its structural complexity.

Eigenschaften

IUPAC Name |

2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOHANRUSKHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961474 | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41164-59-4 | |

| Record name | LL P880 beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

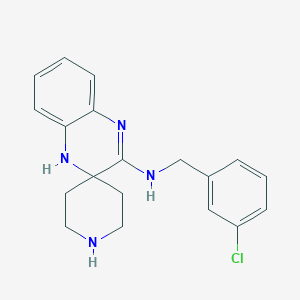

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.